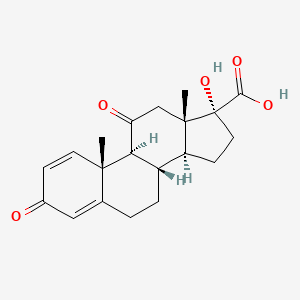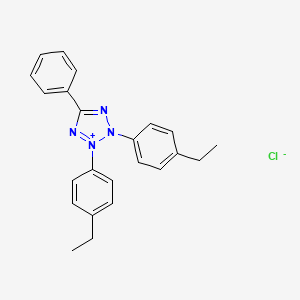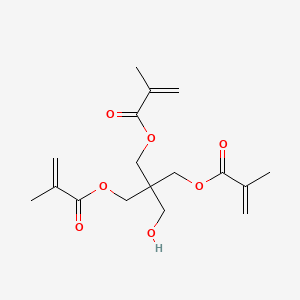
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-Azetidine-AEP or Boc-Azetidine-Ethylamine-Piperidine.
Mechanism of Action
The mechanism of action of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth of certain viruses and bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high level of purity. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and facilities.
Future Directions
There are several future directions for research on N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine. Some potential areas of study include:
1. Further exploration of its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of its potential as an anticancer agent, particularly in combination with other drugs.
3. Examination of its effects on the immune system and its potential as an immunomodulatory agent.
4. Exploration of its potential as a scaffold for the development of novel drugs.
In conclusion, N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is a promising compound for scientific research, with potential applications in several fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesis Methods
The synthesis of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine involves the reaction between Boc-azetidine and ethylamine in the presence of a catalyst such as piperidine. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties. Additionally, it has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
CAS RN |
1338247-64-5 |
|---|---|
Molecular Formula |
C15H29N3O2 |
Molecular Weight |
283.40966 |
synonyms |
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)





